molecular formula C9H9ClO3S B14464653 Methyl (4-chlorobenzene-1-sulfinyl)acetate CAS No. 73281-90-0

Methyl (4-chlorobenzene-1-sulfinyl)acetate

Cat. No.: B14464653
CAS No.: 73281-90-0
M. Wt: 232.68 g/mol
InChI Key: UTSGICRRSYOVEP-UHFFFAOYSA-N
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Description

Methyl (4-chlorobenzene-1-sulfinyl)acetate is an organic compound that features a sulfinyl group attached to a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-chlorobenzene-1-sulfinyl)acetate typically involves the reaction of 4-chlorobenzenesulfinyl chloride with methyl acetate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-chlorobenzene-1-sulfinyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Methyl (4-chlorobenzene-1-sulfonyl)acetate.

    Reduction: Methyl (4-chlorobenzene-1-sulfanyl)acetate.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (4-chlorobenzene-1-sulfinyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4-chlorobenzene-1-sulfinyl)acetate involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and stability of the compound. The chlorine atom on the benzene ring can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-bromobenzene-1-sulfinyl)acetate
  • Methyl (4-fluorobenzene-1-sulfinyl)acetate
  • Methyl (4-methylbenzene-1-sulfinyl)acetate

Uniqueness

Methyl (4-chlorobenzene-1-sulfinyl)acetate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects compared to other halogenated or substituted benzene derivatives. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)sulfinylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-13-9(11)6-14(12)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSGICRRSYOVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502336
Record name Methyl (4-chlorobenzene-1-sulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73281-90-0
Record name Methyl (4-chlorobenzene-1-sulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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